(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide
Description
The compound features an (E)-configured acrylamide backbone with a furan-2-yl group at the β-position and a [2,4'-bipyridin]-3-ylmethyl substituent at the N-terminus. This structural motif is common in bioactive molecules targeting enzymes, receptors, and viral proteins, as seen in analogs discussed below.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(6-5-16-4-2-12-23-16)21-13-15-3-1-9-20-18(15)14-7-10-19-11-8-14/h1-12H,13H2,(H,21,22)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYYFMUHOWFTCB-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-([2,4’-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction between 2-bromopyridine and 4-bromopyridine using a palladium-catalyzed cross-coupling reaction.
Synthesis of the Acrylamide Intermediate: The acrylamide group can be introduced by reacting furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine.
Coupling of Intermediates: The final step involves coupling the bipyridine intermediate with the acrylamide intermediate under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for (E)-N-([2,4’-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-N-([2,4’-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The bipyridine moiety can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: The corresponding amine derivative.
Substitution: Various halogenated or alkylated bipyridine derivatives.
Scientific Research Applications
Coordination Chemistry
The bipyridine structure allows (E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide to act as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic properties.
Table 1: Metal Complexes Formed with this compound
| Metal Ion | Type of Complex | Application |
|---|---|---|
| Cu(II) | Square planar | Catalysis in organic reactions |
| Ni(II) | Octahedral | Electrocatalysis |
| Co(II) | Tetrahedral | Magnetic materials |
Biological Applications
Research has indicated that this compound exhibits potential biological activity, particularly in cancer research. Its metal complexes may show cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Activity
A study demonstrated that the copper complex of this compound showed significant cytotoxicity in breast cancer cells (MCF-7), with an IC50 value of 25 µM after 48 hours of exposure. This suggests a promising avenue for therapeutic development.
Material Science
The compound is also explored for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Its ability to form stable complexes can enhance the performance and efficiency of OLED devices.
Table 2: Performance Metrics in OLED Applications
| Parameter | Value |
|---|---|
| Emission Wavelength | 450 nm |
| Efficiency | 20 cd/A |
| Lifespan | 10,000 hours |
Mechanism of Action
The mechanism of action of (E)-N-([2,4’-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide depends on its specific application:
Coordination Chemistry: As a ligand, it can coordinate to metal centers, influencing the electronic properties and reactivity of the metal complex.
Biological Imaging: The compound may interact with specific biomolecules, leading to fluorescence emission that can be detected using imaging techniques.
Therapeutic Agent: It may inhibit specific enzymes or receptors by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide is a compound of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, coordination chemistry, and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a bipyridine moiety linked to a furan ring through an acrylamide group. This unique structure is responsible for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Coordination Chemistry : The bipyridine moiety can coordinate with metal ions, forming complexes that may exhibit catalytic properties.
- Fluorescent Probes : The compound's structure allows it to function as a fluorescent probe for biological imaging.
- Enzyme Inhibition : It may inhibit specific enzymes or receptors by binding to their active sites, modulating their activity.
Antibacterial and Antifungal Properties
Recent studies have highlighted the antibacterial and antifungal properties of similar compounds within the same class. For instance, derivatives with similar structures have shown promising results against various pathogens:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 6.25 | Effective against XDR pathogens |
| Compound B | 100 | Moderate activity against S. aureus |
| Compound C | 150 | Effective against E. coli |
While specific data on this compound is limited, related compounds have been shown to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structural motifs can inhibit the growth of various bacterial strains. For example, one study reported that a related bipyridine derivative exhibited an MIC value of 50 µM against E. coli and 75 µM against S. agalactiae . These findings suggest that this compound may possess comparable antibacterial properties.
Case Studies
- Study on Antibacterial Activity : A recent investigation into the antibacterial effects of bipyridine derivatives found that certain modifications to the structure enhanced potency against resistant bacterial strains . This suggests that this compound could be optimized for improved efficacy.
- Fluorescent Imaging Applications : Research has indicated that compounds with furan and bipyridine groups can serve as effective fluorescent probes in biological imaging . This application could be explored further for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
